(R)-nadifloxacin
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Overview
Description
(R)-nadifloxacin is a nadifloxacin. It is an enantiomer of a (S)-nadifloxacin.
Scientific Research Applications
Broad-Spectrum Antibacterial Efficacy
Research into fluoroquinolones, including (R)-nadifloxacin, emphasizes their critical role in addressing a wide range of bacterial infections. The structural and functional characterization of these compounds reveals their effectiveness against resistant bacterial strains, contributing to the classification and development of newer generations of fluoroquinolones aimed at overcoming antibiotic resistance (Rusu et al., 2021).
Mechanism of Action and Resistance
The mechanism of action for (R)-nadifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This mode of action is shared among fluoroquinolones, contributing to their efficacy in treating infections. However, the emergence of resistance to fluoroquinolones, including (R)-nadifloxacin, is a significant concern. Research efforts have focused on understanding the genetic basis of resistance, often linked to mutations in target enzymes, and exploring strategies to mitigate this challenge (Van Der Wouden et al., 2000).
Application in Treating Dermatological Conditions
(R)-nadifloxacin has been specifically noted for its use in treating acne and other skin conditions. Its ability to target and reduce populations of Propionibacterium acnes, a key bacterium implicated in acne, has been highlighted. The drug's efficacy in penetrating the lipid-rich environment of the microcomedo and its activity against a spectrum of other skin pathogens underscore its value in dermatological applications (Leyden, 2001).
properties
CAS RN |
160961-35-3 |
---|---|
Product Name |
(R)-nadifloxacin |
Molecular Formula |
C19H21FN2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(12R)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m1/s1 |
InChI Key |
JYJTVFIEFKZWCJ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
Other CAS RN |
160961-35-3 |
synonyms |
9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidyl)-5-methyl-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylic acid nadifloxacin OPC 7251 OPC-7251 R-NDFX S-NDFX |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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